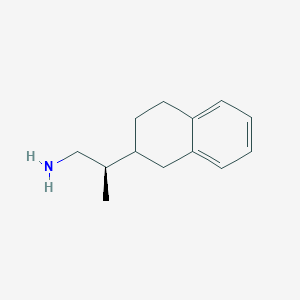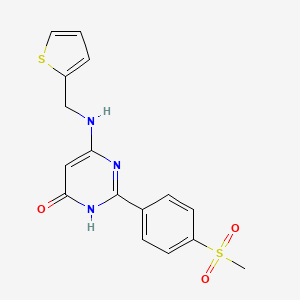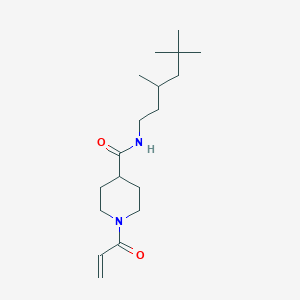![molecular formula C17H15NO2S B2933808 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole CAS No. 551921-26-7](/img/structure/B2933808.png)
3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole” is a type of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The methoxyphenyl and phenylsulfanyl methyl groups are likely attached to the third and fifth carbon atoms of the isoxazole ring, respectively .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a five-membered isoxazole ring with a methoxyphenyl group attached to one carbon atom and a phenylsulfanyl methyl group attached to another .Chemical Reactions Analysis
Isoxazoles can undergo a variety of reactions, including nucleophilic substitutions and additions, depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxyphenyl and phenylsulfanyl methyl groups could influence its solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound 3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole belongs to a class of chemicals known for their intriguing chemical properties, which make them useful in various synthetic applications. Isoxazole derivatives have been extensively studied for their unique reactivity and potential as intermediates in organic synthesis. For instance, Sarlo, Fabbrini, and Renzi (1966) discussed the methylation of isoxazolin-5-ones to obtain N-methylisoxazolin-5-ones, highlighting the versatility of isoxazole derivatives in synthetic chemistry (Sarlo, Fabbrini, & Renzi, 1966).
Applications in Corrosion Inhibition
- In the field of materials science, particularly in corrosion science, derivatives of isoxazole, such as this compound, have been investigated for their effectiveness as corrosion inhibitors. Bouklah et al. (2006) conducted a study on the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, demonstrating its excellent performance as a corrosion inhibitor for steel in sulfuric acid media (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Therapeutic Potential and Pharmacology
- While the specific compound this compound may not have been directly studied for therapeutic applications, related isoxazole derivatives have been explored for their pharmacological potential. For example, Shingare et al. (2018) synthesized novel isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities, indicating the potential of isoxazole derivatives in drug discovery (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2018).
Environmental Impact and Biodegradation
- The environmental impact and biodegradation pathways of isoxazole derivatives, including compounds similar to this compound, have been a subject of study. Mulla et al. (2018) explored the biodegradation of sulfamethoxazole, a compound containing an isoxazole ring, in different bacterial strains. This research is crucial for understanding the environmental fate of such compounds (Mulla, Hu, Sun, Li, Suanon, Ashfaq, & Yu, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-(phenylsulfanylmethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-19-14-9-7-13(8-10-14)17-11-15(20-18-17)12-21-16-5-3-2-4-6-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKJBIKBEYIDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2933726.png)

![Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2933730.png)

![(Z)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2933734.png)
![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2933735.png)
![3,4-diethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2933736.png)


![(E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2933740.png)
![2-Cyclopropyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2933742.png)
![2-(2-((3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2933746.png)

